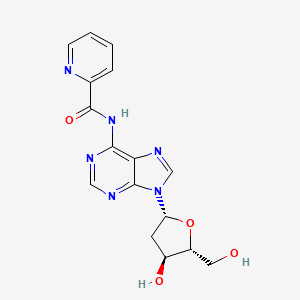

2'-Deoxy-N-(pyridine-2-carbonyl)adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

661463-48-5 |

|---|---|

Molecular Formula |

C16H16N6O4 |

Molecular Weight |

356.34 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C16H16N6O4/c23-6-11-10(24)5-12(26-11)22-8-20-13-14(18-7-19-15(13)22)21-16(25)9-3-1-2-4-17-9/h1-4,7-8,10-12,23-24H,5-6H2,(H,18,19,21,25)/t10-,11+,12+/m0/s1 |

InChI Key |

ICLOBKCWSAAPJB-QJPTWQEYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=N4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=N4)CO)O |

Origin of Product |

United States |

Molecular Interactions and Biochemical Mechanisms

Interactions with Nucleic Acids

Based on the current available scientific literature, there is no specific information regarding the interactions of 2'-Deoxy-N-(pyridine-2-carbonyl)adenosine with nucleic acids.

No studies detailing the interaction between this compound and DNA polymerases or its potential for chain termination have been identified.

There is no available research on the inhibitory effects of this compound on viral reverse transcriptase.

Specific data on how the pyridine-2-carbonyl modification affects the base pairing properties and fidelity of DNA duplexes containing this compound is not available.

The role of this compound in modulating the formation of DNA secondary structures like triplex DNA has not been documented in the scientific literature.

There is no information available regarding the ability of this compound to recognize inversion sites within the context of triplex DNA formation.

Interactions with RNA Structure and Function

Naturally occurring chemical modifications of RNA are crucial for regulating gene expression, and N6-acylation of adenosine (B11128) is a known type of these modifications. nih.gov For instance, N6-acetyladenosine (ac6A) has been identified in tRNA and is considered a part of the "epitranscriptome," which involves reversible chemical marks on RNA that influence its function. genesilico.plnih.gov These modifications can affect RNA metabolism, stability, and translation. nih.gov

The compound this compound, as a synthetic N6-acylated nucleoside, can be viewed as an analogue to these natural modifications. While it would not be incorporated into RNA during transcription due to its deoxyribose backbone, it could potentially be used in research to probe the biological pathways involving N6-adenosine modifications. Synthetic analogues are often employed to study the "writer," "reader," and "eraser" proteins that add, recognize, and remove these chemical marks, respectively. By mimicking a natural modification, such compounds can help elucidate the function of these regulatory systems.

The 2'-hydroxyl (2'-OH) group of ribose is a key functional group that distinguishes RNA from DNA and is central to many techniques in RNA chemical biology. nih.gov A prominent application is Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), a technology that probes RNA secondary structure. nih.govspringernature.com In SHAPE, electrophilic reagents are used to acylate the 2'-OH groups of nucleotides in structurally flexible or single-stranded regions of an RNA molecule. nih.govnih.gov

The compound this compound, by definition, lacks a 2'-hydroxyl group. Therefore, it cannot undergo the 2'-OH acylation reactions central to methods like SHAPE.

However, the pyridine-carbonyl moiety of the compound is structurally related to reagents that are used in SHAPE experiments. For example, 2-methylnicotinic acid imidazolide (NAI) is a widely used SHAPE reagent that acylates RNA at the 2'-OH position and is valued for its ability to function in living cells. sigmaaldrich.commerckmillipore.commedkoo.comtocris.com The development of various acylating reagents with different properties allows for a nuanced analysis of RNA structure and dynamics. rsc.orgcharlotte.edursc.org

Table 1: Examples of Reagents Used for 2'-Hydroxyl Acylation of RNA

| Reagent Name | Acronym | Common Application |

| 1-methyl-7-nitroisatoic anhydride | 1M7 | In vitro and in-cell SHAPE-MaP, measures local nucleotide flexibility. nih.govnih.gov |

| N-methylisatoic anhydride | NMIA | In vitro and in-cell SHAPE, identifies slower conformational changes. nih.govnih.gov |

| 2-methylnicotinic acid imidazolide | NAI | In-cell SHAPE-MaP, noted for good stability and low toxicity. sigmaaldrich.commerckmillipore.comnih.gov |

| 1-methyl-6-nitroisatoic anhydride | 1M6 | SHAPE reagent selective for nucleobases with an available stacking face. nih.gov |

This highlights a critical distinction: while the compound itself is not a substrate for 2'-OH acylation, its pyridine-carbonyl group is reminiscent of chemical tools designed to probe the structure of RNA through 2'-OH reactivity.

The stability of RNA is inherently limited by the presence of the 2'-hydroxyl group, which can act as an internal nucleophile and catalyze the cleavage of the phosphodiester backbone. nih.govnih.govresearchgate.net A primary strategy for enhancing RNA stability is to modify or "cloak" this reactive 2'-OH group. Reversible 2'-OH acylation has been demonstrated as an effective method to protect RNA from both thermal and enzymatic degradation by shielding the 2'-OH and preventing it from attacking the adjacent phosphate group. nih.govresearchgate.netresearchgate.net This strategy can significantly increase the functional half-life of RNA molecules. nih.gov Modifications at the 2' position, such as 2'-O-methylation or 2'-fluorination, are also well-established methods for improving nuclease resistance and duplex stability. nih.govillinois.eduresearchgate.net

The N6-acylation in this compound would affect stability through different mechanisms. If this modified base were incorporated into a nucleic acid strand, it would not prevent 2'-OH-mediated cleavage (as that depends on the ribose backbone). However, the bulky pyridine-2-carbonyl group at the N6 position could confer resistance to degradation by certain nucleases. Many nucleases recognize the specific shape and hydrogen-bonding patterns of the canonical bases, and a large modification on the Watson-Crick face of adenine (B156593) could sterically hinder the enzyme's approach, thus increasing the molecule's stability against enzymatic digestion. nih.gov

Chemical modifications can profoundly influence the secondary structure and conformation of RNA. nih.gov The SHAPE methodology is based on this principle: the 2'-OH groups of flexible, unpaired nucleotides are more accessible to acylating reagents than those in rigid, base-paired regions. nih.govnih.govasm.org Therefore, the pattern of 2'-OH acylation directly reports on the secondary structure of the RNA molecule. nih.gov

The N6-acylation of this compound would have a direct and disruptive effect on canonical RNA structure. The N6 position of adenine contains an amino group with a hydrogen atom that acts as a hydrogen bond donor to form a Watson-Crick base pair with uracil (in RNA) or thymine (in DNA). Placing a bulky pyridine-2-carbonyl group at this position physically blocks this crucial hydrogen bond.

Consequently, if this modified nucleoside were part of an RNA strand, it would be unable to form a standard A-U base pair. This would force a structural disruption, creating a bulge, a mismatch, or preventing the formation of a helical region altogether. The introduction of modified bases that cannot form standard pairs is a known strategy to intentionally reduce secondary structure. acs.org Therefore, the influence of this compound on conformation would be significant, primarily by preventing the formation of canonical double-helical structures. oup.com

Enzymatic Interactions and Catalysis

Adenosine Deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) into inosine and 2'-deoxyinosine, respectively. medchemexpress.comtandfonline.compatsnap.com The enzyme plays a critical role in the immune system, and its inhibition is a therapeutic strategy for certain cancers and autoimmune diseases. patsnap.comfebscongress.org

ADA's active site has stringent structural requirements for its substrates. tandfonline.com Modifications to the adenosine structure, especially at the N6 amino group that is the site of deamination, can drastically alter the molecule's interaction with the enzyme, often converting it from a substrate to an inhibitor. nih.gov

Table 2: Inhibition of Adenosine Deaminase (ADA) by Various Inhibitors

| Compound | Type | Target | Ki / IC50 |

| 1-Deazaadenosine | Inhibitor | ADA | Ki = 0.66 µM medchemexpress.com |

| Pentostatin (2'-deoxycoformycin) | Transition-state analogue inhibitor | ADA1 and ADA2 nih.gov | Potent inhibitor nih.gov |

| Erythro-9-(2-hydroxy-3-nonyl)adenine | Inhibitor | Primarily ADA1 nih.gov | Potent inhibitor nih.gov |

| Hibifolin | Flavonol glycoside inhibitor | ADA | Ki = 49.92 µM medchemexpress.com |

| N6-cyclopropyl-2'-deoxyadenosine | N6-substituted derivative | ADA | Ki = 5.9 µM nih.gov |

The study of such inhibitors is crucial for understanding the enzyme's mechanism and for designing new therapeutic agents. febscongress.orgresearchgate.net The pyridine (B92270) group in this compound could potentially form specific interactions within the enzyme's active site, influencing its inhibitory potency.

Cellular Signaling Pathway Modulation (Derived from Adenosine Receptor Analogue Research)

While no direct evidence links this compound to the modulation of Wnt or NF-κB signaling pathways, the structural similarity to adenosine allows for speculation based on the known roles of other adenosine analogs and related signaling pathways.

The Wnt and NF-κB signaling pathways are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. Some nucleoside analogs have been shown to influence these pathways. For example, 2-Deoxy-D-glucose has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. nih.gov Similarly, 5-aza-2'-deoxycytidine has been found to regulate inflammatory responses through the NF-κB pathway. nih.gov

The NF-κB pathway, in particular, is a key regulator of inflammation. Some studies have shown that activation of this pathway can be influenced by various stimuli, leading to the production of cytokines like IL-1β and IL-8. nih.gov Inhibitors of the NF-κB pathway have been shown to suppress these inflammatory responses. nih.gov Given that adenosine itself can modulate inflammatory responses, it is conceivable that a modified analog like this compound could have effects on NF-κB signaling, although this remains purely speculative without direct experimental data.

Adenosine receptors are a class of G protein-coupled receptors that are crucial in various physiological processes. The molecular recognition of ligands by these receptors is a key area of research for drug development. nih.gov The binding of agonists to adenosine receptors is a highly specific process, influenced by the structure of the ligand.

The binding pocket of adenosine receptors accommodates the adenosine molecule through a series of specific interactions. For other related purinergic receptors, like the P2Y receptors, studies have shown that modifications to the adenine base, the ribose sugar, and the phosphate groups can dramatically alter binding affinity and selectivity. nih.gov For instance, 2-alkylthio ether modifications on ADP have been shown to confer high potency at the P2Y1 receptor. nih.gov

The pyridine-2-carbonyl group on this compound represents a significant structural alteration compared to adenosine. The size, shape, and electronic properties of this substituent would play a critical role in how the molecule fits into the binding pocket of an adenosine receptor. It is possible that this bulky group could either prevent binding or, conversely, introduce new interactions that could lead to agonistic or antagonistic activity. Without experimental binding assays and structural studies for this specific compound, its interaction with adenosine receptors remains unknown.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-fluoro-2'-deoxyuridine |

| 2-Deoxy-D-glucose |

| 5-aza-2'-deoxycytidine |

| Adenosine |

| Adenosine diphosphate (ADP) |

| Interleukin-1β (IL-1β) |

Structural and Biophysical Characterization

Conformational Analysis of the Nucleoside Analogue

The conformation of a nucleoside analogue is critical as it dictates its ability to be recognized by enzymes or to be incorporated into nucleic acid structures. The key conformational parameters for 2'-Deoxy-N-(pyridine-2-carbonyl)adenosine include the sugar pucker of the deoxyribose ring and the orientation of the modified base around the glycosidic bond.

In unmodified deoxyadenosines, the deoxyribose sugar typically exists in equilibrium between different puckered conformations, most commonly C2'-endo and C3'-endo. The orientation around the N-glycosidic bond (the bond connecting the sugar to the base) is generally described as syn or anti. Most adenosine (B11128) derivatives prefer an anti-conformation to minimize steric clash between the sugar and the base. nih.gov For this compound, the presence of the bulky pyridine-2-carbonyl group at the N6 position is expected to further stabilize the anti conformation, as the syn conformation would lead to significant steric hindrance between the pyridine (B92270) ring and the deoxyribose sugar.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and properties of novel chemical entities at an atomic level.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

¹H-NMR: Proton NMR is used to determine the structure of a molecule by analyzing the chemical shifts of its hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the deoxyribose sugar, the adenine (B156593) core, and the newly introduced pyridine ring. The chemical shifts for the parent 2'-deoxyadenosine (B1664071) are well-established. chemicalbook.comnih.gov The acylation at the N6-amino group would lead to the disappearance of the N6-H₂ signal and the appearance of a new amide N-H signal, alongside characteristic signals from the pyridine ring protons. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts (ppm) Note: This table presents expected shifts based on data for parent compounds. Actual values may vary.

| Proton | 2'-Deoxyadenosine chemicalbook.com | Pyridine chemicalbook.com | Expected Shift in this compound |

|---|---|---|---|

| H8 | 8.34 | - | Shifted from 8.34 |

| H2 | 8.13 | - | Shifted from 8.13 |

| H1' | 6.34 | - | ~6.4 |

| Pyridine H6 | - | 8.52 | ~8.6 |

| Pyridine H3,H4,H5 | - | 7.1-7.6 | ~7.5-8.2 |

¹⁵N-NMR: Nitrogen-15 NMR is a powerful tool for probing the electronic structure at nitrogen centers. core.ac.uk The molecule has six nitrogen atoms: five in the purine (B94841) ring system and one in the pyridine ring. The chemical shift of the N6 nitrogen would be significantly altered upon its conversion from an amine to an amide, typically shifting to a different region of the spectrum. rsc.org The pyridine nitrogen would also exhibit a characteristic chemical shift. researchgate.net Two-dimensional correlation spectra, such as ¹H-¹⁵N HMBC, are crucial for assigning these signals unambiguously. rsc.orgnih.gov

Interactive Data Table: Typical ¹⁵N-NMR Chemical Shift Ranges (ppm) relative to CH₃NO₂

| Nitrogen Atom | Functional Group Type | Typical Chemical Shift Range (ppm) nih.govscience-and-fun.de |

|---|---|---|

| N1, N3, N7, N9 | Purine Nitrogens | 160 to 260 |

| N6 | Amide Nitrogen | 95 to 140 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral and helical nature of molecules. For nucleosides, the CD spectrum, particularly the long-wavelength Cotton effects, is correlated with the glycosidic torsion angle (φCN). nih.gov Adenosine derivatives that adopt an anti conformation typically show a characteristic CD spectrum. nih.gov The introduction of the pyridine-2-carbonyl chromophore would likely alter the CD spectrum, and any changes in the helical conformation of DNA or RNA upon incorporation of this analogue could be monitored by this technique. nih.gov

Mass spectrometry (MS) is a primary technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₆N₆O₄), the calculated molecular weight is approximately 356.12 g/mol . High-resolution mass spectrometry would be used to confirm the exact mass and, therefore, the molecular formula. The fragmentation pattern observed in techniques like electron ionization (EI-MS) would be expected to show characteristic losses, such as the cleavage of the glycosidic bond to yield ions corresponding to the modified base and the deoxyribose sugar. nist.govnist.gov

X-ray Crystallography for Molecular and Macromolecular Complex Determination

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. A crystal structure of this compound would precisely determine all bond lengths, bond angles, and torsion angles. This would confirm the sugar pucker conformation, the exact orientation of the base around the glycosidic bond, and the planarity and orientation of the pyridine ring relative to the adenine core. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding and base-stacking, within the crystal lattice, similar to what has been observed for other modified adenosine nucleosides. cdnsciencepub.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods are used to predict and rationalize the structural and electronic properties of molecules. Molecular mechanics and quantum mechanics calculations can be employed to determine the most stable conformations of this compound, including the rotational barrier around the amide bond and the glycosidic bond. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution. nih.gov Furthermore, molecular docking studies can be used to model the interaction of this analogue with biological targets, such as adenosine receptors or viral enzymes, helping to rationalize its biological activity and guide the design of future derivatives with improved properties. semanticscholar.orgnih.gov

Homology Modeling and Receptor Docking Studies

No information is available in the searched literature regarding homology modeling and receptor docking studies specifically performed on this compound.

Analysis of Ligand-Receptor Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Detailed analysis of the specific ligand-receptor interactions, such as π-π stacking and hydrogen bonding, for this compound is not available in the existing literature.

Simulations of Conformational Dynamics and Stability

There are no published simulations detailing the conformational dynamics and stability of this compound.

Applications in Chemical Biology and Research Tools

Development of Nucleic Acid Probes and Labels

The unique chemical properties of 2'-Deoxy-N-(pyridine-2-carbonyl)adenosine make it a candidate for the development of specialized nucleic acid probes and labels. These tools are essential for elucidating complex biological processes at the molecular level.

Kinetic isotope effect (KIE) studies are a powerful method for investigating the transition states of enzymatic reactions. nih.gov By replacing an atom with its heavier isotope (e.g., ¹⁵N for ¹⁴N or ¹⁸O for ¹⁶O), researchers can measure changes in reaction rates, providing insights into bond-breaking and bond-forming events. wikipedia.org The synthesis of site-specifically labeled nucleosides is crucial for these studies. nih.gov

The pyridine-2-carbonyl moiety in this compound could potentially serve as a handle for introducing isotopic labels. For instance, synthetic strategies could be developed to incorporate ¹⁵N into the pyridine (B92270) ring or the amide linkage. While direct studies on this specific compound are not extensively documented, the principle of using modified nucleosides for KIE analysis is well-established. nih.gov The ability to place an isotopic label at a specific position allows for the precise interrogation of the role of that particular atom in a biochemical reaction.

| Isotope | Application in KIE Studies | Potential Labeling Site in this compound |

| ¹⁵N | Probing changes in bonding at nitrogen centers during enzymatic reactions. | Pyridine ring nitrogen, exocyclic amide nitrogen. |

| ¹⁸O | Investigating the mechanism of phosphoryl transfer reactions and glycosidic bond cleavage. | Carbonyl oxygen of the pyridine-2-carbonyl group. |

Attaching fluorescent molecules to nucleic acids is a cornerstone of molecular biology, enabling the visualization of DNA and RNA within cells and the study of their localization and transport. The pyridine group in this compound offers a potential site for the attachment of fluorophores. Chemical modification of the pyridine ring could allow for the conjugation of a wide range of fluorescent dyes, enabling the tracking of oligonucleotides incorporating this modified base.

Bioorthogonal chemistry refers to reactions that can be carried out in living systems without interfering with native biochemical processes. nih.gov These techniques often involve the introduction of a unique chemical handle into a biomolecule, which can then be selectively reacted with a probe. The pyridine-2-carbonyl group could be modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would allow for the specific labeling of DNA containing this modified adenosine (B11128) with reporter molecules like fluorophores or affinity tags using click chemistry. nih.gov

Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. Modified nucleosides are fundamental building blocks in this field, enabling the creation of novel genetic materials with expanded functionalities.

The incorporation of this compound into oligonucleotides can alter their properties in predictable ways. The bulky and aromatic pyridine-2-carbonyl group can influence the stability of the DNA duplex, with potential effects on hybridization and protein-DNA interactions. Researchers can synthesize oligonucleotides containing this modification at specific positions to probe the structural and functional consequences. Such modified oligonucleotides are valuable tools for studying DNA recognition by enzymes and other proteins. The introduction of modifications can enhance the therapeutic potential of antisense oligonucleotides by improving their nuclease resistance and binding affinity to target RNA. nih.govnih.gov

A major goal in synthetic biology is the creation of artificial genetic systems with expanded alphabets. This involves the design of novel nucleobase pairs that can be replicated and transcribed alongside the natural A-T and G-C pairs. The unique hydrogen bonding capabilities and shape of this compound could be exploited in the design of such novel base pairs. The pyridine ring offers different hydrogen bonding patterns compared to the natural purine (B94841), potentially allowing for selective pairing with a complementary synthetic base. This area of research pushes the boundaries of the central dogma and opens up possibilities for creating organisms with novel genetic materials.

Applications in CRISPR/Cas Synthetic DNA Circuits

A comprehensive review of scientific literature and chemical databases reveals no specific documented applications of This compound in CRISPR/Cas synthetic DNA circuits. The pyridine-2-carbonyl moiety is recognized in organic synthesis as a picoloyl (Pico) protecting group. nih.govrsc.org Such protecting groups are instrumental during the chemical synthesis of modified nucleosides and oligonucleotides to prevent unwanted side reactions at the exocyclic amine of adenosine. springernature.comumich.edu The presence of the picolinoyl group suggests that This compound is likely a synthetic intermediate, which would be deprotected to yield a standard or modified deoxyadenosine (B7792050) residue before its potential incorporation into functional DNA strands for biological applications.

Synthetic gene circuits, which are engineered regulatory networks within cells, are increasingly utilizing CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology for precise gene expression control. These circuits can combine CRISPR interference (CRISPRi) for gene repression and CRISPR activation (CRISPRa) for gene activation to create complex cellular behaviors. nih.gov The core of this control is the guide RNA (gRNA) that directs the Cas protein (often a deactivated or "dead" Cas9, dCas9) to a specific DNA target. While the fundamental components are the protein and the RNA guide, chemically modified nucleosides can be incorporated into the gRNA or the DNA templates used in these systems to enhance stability, specificity, or to introduce novel functionalities. However, there is no current evidence to suggest that This compound itself is used as a functional component within these advanced research tools.

Methodological Advancements in Nucleoside and Nucleic Acid Research

The following sections outline common methodologies used in the research of nucleosides and nucleic acids. It is important to note that while these techniques are standard in the field, no specific research has been published detailing their application directly to This compound . The descriptions provided are general to the techniques themselves.

Chromatographic Purification Techniques (e.g., HPLC, Silica (B1680970) Gel Chromatography)

The purification of nucleosides and their derivatives is a critical step following chemical synthesis to isolate the desired product from by-products and unreacted starting materials.

Silica Gel Chromatography: This technique is a foundational method for purifying synthetic organic compounds. For nucleoside derivatives, it is often used as a primary purification step. The separation is based on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Due to the high polarity of nucleosides, they often adhere strongly to the silica gel. chromforum.org A mixture of polar and non-polar solvents, such as dichloromethane (B109758) and methanol, is typically required to elute the compounds. chromforum.org For a compound like This compound , the picolinoyl group would increase its hydrophobicity compared to unprotected deoxyadenosine, potentially altering its elution profile.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique widely used for the analysis and purification of nucleosides, nucleotides, and oligonucleotides. atdbio.commdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water or an aqueous buffer and acetonitrile (B52724) or methanol). atdbio.comnih.gov This method is highly effective for separating modified from unmodified nucleosides and for purifying synthetic oligonucleotides, efficiently removing impurities like truncated sequences. atdbio.comresearchgate.net HPLC offers superior separation efficiency and sensitivity compared to standard silica gel chromatography. nih.gov

Below is a table summarizing the general characteristics of these purification techniques for nucleoside analogues.

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application for Nucleosides |

| Silica Gel Chromatography | Silica Gel (Polar) | Mixture of organic solvents (e.g., DCM/Methanol) | Polarity | Primary purification of synthetic intermediates. |

| HPLC (Reversed-Phase) | Non-polar (e.g., C18) | Aqueous buffer and organic solvent (e.g., Acetonitrile) | Hydrophobicity | High-resolution analysis and final purification. atdbio.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) is an essential and rapid analytical technique used to monitor the progress of chemical reactions and to assess the purity of the isolated products. nih.govacs.org In the context of synthesizing This compound , TLC would be used to determine when the starting material, 2'-deoxyadenosine (B1664071), has been fully consumed and converted into the acylated product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on a solid backing). The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. sigmaaldrich.com Compounds separate based on their affinity for the stationary phase versus the mobile phase, resulting in different retention factors (Rf values). The spots can be visualized under UV light, as purine bases like adenine (B156593) are UV-active. sigmaaldrich.comresearchgate.net The introduction of the pyridine-2-carbonyl group would make the product less polar than the starting deoxyadenosine, leading to a higher Rf value on a silica gel TLC plate.

Spectrophotometric Assays for Enzyme Kinetics and Inhibition Studies

Spectrophotometric assays are fundamental tools for studying enzyme kinetics and for screening potential inhibitors. These assays rely on a change in absorbance at a specific wavelength of light as a reaction proceeds. While no such studies have been reported for This compound , this compound would first need to have its picolinoyl protecting group removed to be tested as a substrate or inhibitor for enzymes like nucleoside kinases or polymerases.

For nucleoside-metabolizing enzymes, assays can be designed to monitor the consumption of a substrate or the formation of a product that has a distinct UV-visible spectrum. nih.gov For example, the activity of a nucleoside kinase can be coupled to a luciferase-based assay, where the amount of ATP consumed during the phosphorylation of a nucleoside is measured by a change in luminescence. nih.gov Such assays are adaptable for high-throughput screening to identify new substrates or inhibitors among a library of nucleoside analogues. nih.gov

Cyclic Voltammetry for Electrochemical Characterization of Analogues

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. wikipedia.orglibretexts.org It can determine the oxidation and reduction potentials of a compound and provide insights into the kinetics of electron transfer reactions. wikipedia.orgnist.gov Adenosine and its analogues are electrochemically active and can be studied using CV. science.govresearchgate.net

In a typical CV experiment, the potential of a working electrode is swept linearly in a cycle, and the resulting current from the oxidation or reduction of the analyte is measured. libretexts.org The resulting plot of current versus potential is called a cyclic voltammogram. wikipedia.org This technique has been used to directly detect adenosine release in biological systems and to characterize the electrochemical behavior of various modified nucleosides. science.govresearchgate.net No cyclic voltammetry data for This compound are available. The presence of the pyridine-2-carbonyl group would be expected to influence the redox potentials of the adenosine moiety.

Techniques for Quantifying RNA Modifications at Single-Nucleotide Resolution

The quantification of RNA modifications, part of the field of epitranscriptomics, is crucial for understanding their biological roles. A variety of techniques have been developed to detect and quantify these modifications with high precision.

One major approach combines liquid chromatography with mass spectrometry (LC-MS) to analyze RNA that has been enzymatically digested into individual nucleosides. nih.govnih.gov This method allows for the identification and quantification of a wide range of modified nucleosides based on their unique mass-to-charge ratios and retention times. nih.gov

Another set of techniques relies on next-generation sequencing. Some methods induce specific chemical changes or enzymatic reactions that cause a signature mutation or stop during reverse transcription at the site of a modified nucleoside. nih.gov For instance, pseudouridine (B1679824) can be derivatized with CMC (N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide), which then stalls the reverse transcriptase, allowing for its detection at single-nucleotide resolution in sequencing data. nih.gov More recently, direct RNA nanopore sequencing has emerged as a powerful tool. As a native RNA strand passes through a nanopore, modified bases cause characteristic disruptions in the electrical current, allowing for their direct detection and quantification without the need for reverse transcription or amplification. biorxiv.org

There is no indication in the scientific literature that This compound is a naturally occurring RNA modification or that it is used as a tool in these quantification techniques.

Q & A

Q. What are the standard synthetic routes for preparing 2'-Deoxy-N-(pyridine-2-carbonyl)adenosine and its analogs?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in related adenosine derivatives (e.g., N6-POB-dAdo), the reaction of 2'-deoxyadenosine with activated pyridine-carbonyl reagents (e.g., acyl chlorides) under anhydrous conditions in DMSO or DMF is common. Acidic or basic catalysts (e.g., iPr2EtN) are used to facilitate coupling. Purification often employs column chromatography (e.g., CH2Cl2/MeOH/Et3N gradients) followed by HPLC with C-18 columns (30–45% MeCN gradients, 3 mL/min flow rate) . For pyridine-containing analogs, substitution reactions under alkaline conditions (e.g., K2CO3 in THF) are recommended to minimize side reactions .

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For instance, NMR analysis of N6-POB-dAdo confirmed regioselective substitution at the N6 position via shifts in aromatic protons (δ 8.2–8.5 ppm) and carbonyl carbons (~170 ppm). LC-MS (positive ion mode) with a Luna C-18 column can detect impurities <1% . High-resolution mass spectrometry (HRMS) and melting point analysis (>300°C for stable derivatives) further validate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions in NMR/LC-MS data often arise from residual solvents, tautomerism, or regioisomeric byproducts. For example, unexpected peaks in pyridine-carbonyl derivatives may result from incomplete acylation or hydrolysis. Solutions include:

- Repeating reactions under strictly anhydrous conditions.

- Using deuterated solvents (e.g., DMSO-d6) for NMR to eliminate solvent interference.

- Performing 2D NMR (COSY, HSQC) to confirm connectivity in ambiguous cases .

- Comparing retention times with synthetic intermediates (e.g., unreacted 2'-deoxyadenosine) via HPLC .

Q. What strategies optimize regioselectivity in pyridine-carbonyl substitutions on adenosine derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For N-acylation:

- Use bulky bases (e.g., iPr2EtN) to deprotonate the N6 amine selectively, favoring pyridine-carbonyl attachment over O-acylation .

- Pre-activate the pyridine-carbonyl group with N-hydroxysuccinimide (NHS) esters to enhance reaction efficiency.

- Monitor reaction progress via TLC (silica gel, UV detection) to terminate the reaction before side-product formation .

Q. How do researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include solvent volume limitations and purification bottlenecks. Mitigation strategies:

- Replace column chromatography with preparative HPLC for intermediates (e.g., Strata-X 33 μm cartridges for rough separation) .

- Optimize solvent systems (e.g., THF/HCl mixtures for acid-stable intermediates) to improve solubility .

- Use flow chemistry for continuous synthesis, reducing batch variability.

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in adenosine receptor binding assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, receptor isoform specificity). For example:

- Validate receptor binding using orthogonal methods (e.g., radioligand displacement vs. cAMP accumulation assays).

- Control for endogenous adenosine interference by pre-treating samples with adenosine deaminase .

- Compare results with structurally validated analogs (e.g., N6,N6-dimethyl-2'-deoxyadenosine) to isolate electronic effects of the pyridine-carbonyl group .

Experimental Design Considerations

Q. What controls are essential when evaluating the metabolic stability of this compound?

- Methodological Answer :

- Include negative controls: Incubate the compound with heat-inactivated liver microsomes to distinguish enzymatic vs. non-enzymatic degradation.

- Use positive controls (e.g., 2'-deoxyadenosine) to benchmark stability against the parent nucleoside.

- Monitor metabolite formation via LC-MS/MS with MRM transitions specific to potential degradation products (e.g., free pyridine-2-carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.